molecular formula C10H12N2O B1322662 1,2,3,4-Tetrahydroquinoline-2-carboxamide CAS No. 91842-88-5

1,2,3,4-Tetrahydroquinoline-2-carboxamide

Cat. No.: B1322662
CAS No.: 91842-88-5
M. Wt: 176.21 g/mol
InChI Key: OFBPSKIFXNJCAG-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-2-carboxamide is a heterocyclic compound with the molecular formula C10H12N2O. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry . This compound is characterized by a tetrahydroquinoline ring system with a carboxamide functional group at the 2-position.

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroquinoline-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with antioxidant enzymes and NADPH-generating enzymes, enhancing their activities . These interactions are crucial for maintaining cellular redox status and protecting cells from oxidative stress .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can upregulate the expression of antioxidant genes and factors such as Nrf2 and Foxo1, which play a vital role in cellular defense mechanisms . Additionally, it can modulate apoptotic processes, thereby influencing cell survival and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme activator, enhancing the activity of specific enzymes involved in antioxidant defense . Furthermore, it can influence gene expression by modulating transcription factors and signaling pathways . These molecular interactions contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to the compound can lead to sustained upregulation of antioxidant genes and enzymes, providing long-term protection against oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance antioxidant enzyme activities and improve cellular redox status . At higher doses, it may exhibit toxic or adverse effects, such as increased apoptotic processes and cellular damage . Therefore, it is essential to determine the optimal dosage to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism and redox balance . These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with specific biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinoline-2-carboxamide can be synthesized through various methods. One common approach involves the reduction of quinoline derivatives followed by functional group modifications. For instance, the reduction of 2-quinolinecarboxylic acid can yield this compound under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using catalytic hydrogenation and subsequent functionalization steps. The use of homogeneous or heterogeneous catalysts can facilitate the reduction process, followed by amide formation through reactions with amines or ammonia .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroquinoline-2-carboxamide is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Its carboxamide group at the 2-position allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-4,9,12H,5-6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBPSKIFXNJCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623262
Record name 1,2,3,4-Tetrahydroquinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91842-88-5
Record name 1,2,3,4-Tetrahydroquinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroquinoline-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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